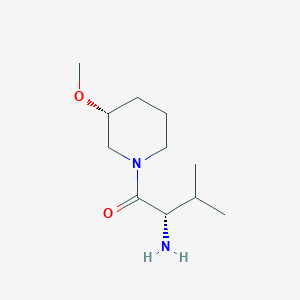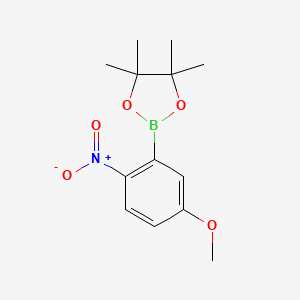
2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound features a methoxy group and a nitro group on a phenyl ring, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-methoxy-2-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
化学反应分析
Types of Reactions
2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene.
Major Products
Reduction: 2-(5-Amino-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Substitution: Various substituted phenyl derivatives.
Coupling: Biaryl compounds.
科学研究应用
2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product.
相似化合物的比较
Similar Compounds
- 2-Methoxy-5-nitrophenylboronic acid
- 5-Methoxy-2-nitrophenylacetonitrile
- 5-Methoxy-2-nitrobenzoic acid
Uniqueness
2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. The presence of the methoxy and nitro groups on the phenyl ring enhances its versatility, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C13H18BNO5 |
|---|---|
分子量 |
279.10 g/mol |
IUPAC 名称 |
2-(5-methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-8-9(18-5)6-7-11(10)15(16)17/h6-8H,1-5H3 |
InChI 键 |
CDGIBQKOAVGTOP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11752967.png)
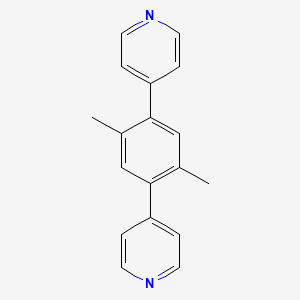
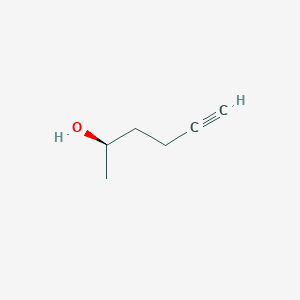
![2-(But-3-yn-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11752985.png)
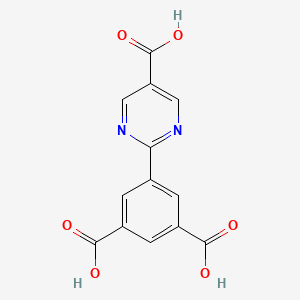
![tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11752997.png)
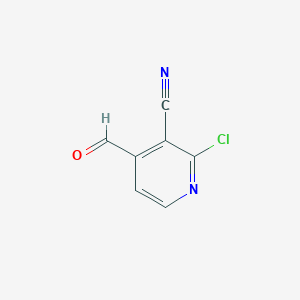
![(NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11753007.png)
amine](/img/structure/B11753014.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11753022.png)

